Cas no 2126144-61-2 (tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride)

Tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride is a chiral bicyclic amine derivative used as a key intermediate in organic synthesis and pharmaceutical development. Its rigid diazabicyclo[3.3.2]decane scaffold provides structural stability, making it valuable for designing bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group enhances solubility and facilitates selective deprotection under mild acidic conditions. The hydrochloride salt form improves handling and storage stability. This compound is particularly useful in asymmetric synthesis and medicinal chemistry due to its stereochemical purity (1R,5R configuration) and functional versatility. Its applications include the synthesis of receptor-targeting ligands and complex heterocycles. The product is typically characterized by high purity and consistent performance in synthetic workflows.
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride structure
2126144-61-2 structure
商品名:tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
CAS番号:2126144-61-2
MF:C13H25ClN2O2
メガワット:276.802802801132
CID:5290137

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride 化学的及び物理的性質

名前と識別子

    • tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
    • tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
    • インチ: 1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11-;/m1./s1
    • InChIKey: KCGHVBXKZWOICS-NDXYWBNTSA-N
    • ほほえんだ: [C@@]12([H])N(C(OC(C)(C)C)=O)C[C@]([H])(CCC1)CNC2.[H]Cl

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-1G
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
1g
¥ 32,010.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-100MG
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
100MG
¥ 8,005.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-250mg
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
250mg
¥12804.0 2024-04-22
Ambeed
A426881-250mg
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
2126144-61-2 98%
250mg
$1981.0 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-500MG
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
500MG
¥ 21,344.00 2023-04-04
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00776169-250mg
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate hydrochloride
2126144-61-2 98%
250mg
¥12804.0 2023-03-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-250MG
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
250MG
¥ 12,804.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-5G
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
5g
¥ 96,030.00 2023-04-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0006-1-100mg
tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
2126144-61-2 95%
100mg
¥8006.0 2024-04-22

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride 関連文献

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochlorideに関する追加情報

Introduction to tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride (CAS No. 2126144-61-2) and Its Emerging Applications in Chemical Biology

The compound tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride, identified by the CAS number 2126144-61-2, represents a significant advancement in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate bicyclic structure and functional groups, has garnered considerable attention due to its unique chemical properties and potential applications in drug discovery and molecular recognition.

At the core of this compound's significance lies its highly specific stereochemistry, which is critical for its interaction with biological targets. The (1R,5R)-configuration of the diazabicyclo[3.3.2]decane framework confers a precise three-dimensional arrangement that mimics natural biomolecules, making it an attractive scaffold for designing selective ligands. This stereochemical precision is further enhanced by the presence of a tert-butyl group, which provides steric hindrance and improves binding affinity in protein-ligand interactions.

The hydrochloride salt form of the compound enhances its solubility in aqueous environments, facilitating its use in biological assays and pharmaceutical formulations. This solubility profile is particularly advantageous for in vitro studies, where efficient dissolution is essential for maintaining compound integrity and activity.

Recent research has highlighted the compound's potential as a chiral auxiliary in asymmetric synthesis, where its rigid bicyclic core serves as an effective template for constructing complex molecules with high enantioselectivity. The diazabicyclo[3.3.2]decane moiety exhibits remarkable stability under various reaction conditions, making it a reliable building block for multi-step synthetic pathways.

In the realm of drug discovery, this compound has been explored as a lead candidate for targeting enzymes involved in metabolic pathways relevant to neurological disorders. Preliminary studies suggest that its binding mode to certain proteases may offer insights into developing novel therapeutic strategies for conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of steric bulk from the tert-butyl group and hydrogen bonding capabilities from the nitrogen atoms positions it as a promising candidate for modulating enzyme activity.

The compound's potential extends beyond enzyme inhibition; it has also been investigated for its role in molecular recognition processes, including DNA binding and RNA stabilization. The rigid framework of tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride allows for precise interaction with nucleic acid bases, offering opportunities for developing antisense oligonucleotides or RNA interference (RNAi) modulators.

Advances in computational chemistry have further enhanced the understanding of this molecule's behavior. Molecular dynamics simulations have revealed that the (1R,5R)-configuration promotes favorable interactions with biological targets by optimizing hydrogen bonding networks and hydrophobic contacts. These simulations have been instrumental in guiding medicinal chemistry efforts to refine the compound's pharmacophore for improved potency and selectivity.

The hydrochloride salt form has also been utilized in crystal engineering studies, where its ability to form stable inclusion complexes with other molecules has been exploited for drug delivery applications. By encapsulating hydrophobic guests within its cavity, this compound offers a novel approach to enhance bioavailability and controlled release profiles of therapeutic agents.

Future directions in research are likely to focus on expanding the scope of this scaffold by incorporating additional functional groups or exploring derivatives with modified stereochemistry. The versatility of the diazabicyclo[3.3.2]decane core suggests that it can be adapted for a wide range of applications beyond traditional chiral auxiliaries, including catalysis and material science.

In conclusion, tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride (CAS No. 2126144-61-2) stands as a testament to the ingenuity of modern chemical biology research. Its unique structural features and functional attributes make it a valuable tool for drug discovery, molecular engineering, and material science applications. As our understanding of its properties continues to evolve, so too will its potential contributions to advancing human health and technological innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2126144-61-2)tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride
A1078688
清らかである:99%
はかる:250mg
価格 ($):1783.0